3'-Deoxyepisappanol
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Overview
Description
3'-deoxyepisappanol is a homoisoflavonoid that is 3,4-dihydro-2H-1-benzopyran substituted by hydroxy groups at positions 3, 4 and 7 and a (4-hydroxyphenyl)methyl group at position 3 respectively (the 3R,4R-stereoisomer). It has been isolated from Caesalpinia sappan. It has a role as a plant metabolite. It is a homoisoflavonoid and a polyphenol.
Scientific Research Applications
Radiochemical Synthesis
A study by Lee et al. (2007) developed a method for the synthesis of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT), a radiochemical, using nucleophilic fluorination catalyzed by a protic solvent. This process showed an improved radiochemical yield, making it significant for applications in medical imaging and molecular diagnostics (Lee et al., 2007).
Role in Fenton Oxidative Processes
Santana et al. (2019) researched the role of 3-hydroxyanthranilic acid (3-HAA) in enhancing dye degradation via Fenton oxidative processes. This study highlights the potential of related compounds, like 3'-Deoxyepisappanol, in environmental applications, especially in improving the efficiency of pollutant degradation processes (Santana et al., 2019).
Ethical and Scientific Considerations in Animal Testing
Research on 3'-Deoxyepisappanol could intersect with the broader discourse on ethical and scientific considerations in animal testing, as discussed by Ferdowsian and Beck (2011). Their work emphasizes the importance of the “3 Rs” (Reduction, Refinement, Replacement) in animal research, which could be pertinent in the study and application of 3'-Deoxyepisappanol (Ferdowsian & Beck, 2011).
Synthesis of Deoxy(hydroxyamino) Sugar Derivatives
Tronchet et al. (1986) described a method for synthesizing 3-Deoxy-3-(hydroxyamino)furanose Acetals. This research could be relevant for understanding the synthesis pathways of compounds like 3'-Deoxyepisappanol, given its chemical structure and potential applications in creating analogs of biologically significant carbohydrates (Tronchet et al., 1986).
Applications in Photonics and Material Science
Lazăr et al. (2016) explored the use of DNA-based materials, including those functionalized with aromatic compounds, in photonics. The research could provide insights into the potential applications of 3'-Deoxyepisappanol in developing new materials for photonics, given its aromatic nature (Lazăr et al., 2016).
Biomedical Applications in HIV Treatment
Hart et al. (1992) investigated the effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on HIV reverse transcriptase. While this study focuses on a different compound, it sheds light on the potential of similar compounds in treating viral infections, an area where 3'-Deoxyepisappanol might have relevance (Hart et al., 1992).
properties
Product Name |
3'-Deoxyepisappanol |
---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(3R,4R)-3-[(4-hydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol |
InChI |
InChI=1S/C16H16O5/c17-11-3-1-10(2-4-11)8-16(20)9-21-14-7-12(18)5-6-13(14)15(16)19/h1-7,15,17-20H,8-9H2/t15-,16-/m1/s1 |
InChI Key |
IYAYKNOVHBOSPH-HZPDHXFCSA-N |
Isomeric SMILES |
C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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